Cas no 33185-87-4 ( )

structure
Nom du produit:
Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
- AI3-52897
- Urea, N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-N-nitroso-, cis-
- MLS001074931
- methyl lomustine
- ICIG-1110
- 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea [Chloroethyl nitrosoureas]
- D05822
- 13909-09-6
- 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA, TRANS-
- KBioSS_001815
- trans-Semustine
- Semustinum [INN-Latin]
- BSPBio_002571
- CHEBI:6863
- 1-(2-Chloroethyl)-1-([(4-methylcyclohexyl)amino]carbonyl)-2-oxohydrazine
- Pharmakon1600-01503422
- HMS1922C16
- KBio1_000020
- NCGC00095051-04
- 6YY7T1T567
- Methyl-CCNU [Chloroethyl nitrosoureas]
- Q27277177
- NCI-C04955
- CCRIS 6336
- ICIG 1110
- 1-trans-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
- KBioGR_001468
- CHEMBL1967746
- NSC95441
- NCGC00095051-01
- HMS2093E21
- NSC-95441
- KBio2_006951
- HSDB 7760
- 2281H4FBL9
- DTXSID8031603
- Urea, 3-(beta-chloroethyl)-1-(4-methylcyclohexyl)-3-nitroso-
- SPBio_000782
- NSC-758471
- NINDS_000020
- Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-, cis-
- Semustina [INN-Spanish]
- SCHEMBL4500
- Spectrum3_000966
- Urea, N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-N-nitroso-, trans-
- Methyl-CCNU
- SCHEMBL4959160
- G12364
- J-007221
- cis-N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-N-nitroso-urea
- 1-(2-Choroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
- 1-(2-Chloroethyl)-1-(((4-methylcyclohexyl)amino)carbonyl)-2-oxohydrazine
- NCGC00095051-02
- KBio2_004383
- CAS-13909-09-6
- Semustine (USAN/INN)
- SR-01000763446
- CS-0007775
- Q1230937
- semustine
- SPECTRUM1503422
- Urea, N-(2-chloroethyl)-Na(2)-(4-methylcyclohexyl)-N-nitroso-, cis-
- NSC135091
- SEMUSTINE, CIS-
- Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-, trans-
- DTXCID6011603
- 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-urea
- METHYL CCNU
- CCG-39897
- Semustine; Urea, N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-N-nitroso-; Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso- (8CI); N-(2-Chloroethyl)-N'-(4-methylcyclohexyl)-N-nitrosourea; 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea; 1-(2-Chloroethyl)
- 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA,, CIS-
- HY-13747
- QTL1_000073
- cis-1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
- 1-(2-Chloroethyl)-3-(trans-4-methylcyclohexane)-1-nitrosourea
- C07640
- Tox21_111404
- NCI60_042122
- DivK1c_000020
- NSC-135091
- MLS000069831
- HMS500A22
- SR-01000763446-2
- NSC 135091
- trans-Methyl-CCNU
- CHEMBL2051944
- MeCCNU (trans)
- N-(2-Chloroethyl)-N'-(4-methylcyclohexyl)-N-nitrosourea
- NSC758471
- AB01563283_01
- cis-Methyl CCNU
- Semustina
- KBio3_001791
- 33073-59-5
- N-(2-Chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea
- SBI-0051825.P002
- Q27253629
- Semustine [USAN:INN]
- SEMUSTINE, TRANS-
- NCGC00095051-03
- Lomustine, methyl
- cis-Semustine
- IDI1_000020
- DTXSID301170045
- 1-[2-Chloroethyl]-3-[4-methylcyclohexyl]-1-nitrosourea
- Spectrum2_000911
- SMR000058889
- Prestwick_1013
- Semustinum
- UREA, N-(2-CHLOROETHYL)-N'-(TRANS-4-METHYLCYCLOHEXYL)-N-NITROSO-
- trans-N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-N-nitroso-urea
- EGU4CMI14D
- KBio2_001815
- 33185-87-4
- UNII-2281H4FBL9
- AKOS040742625
- 1-(2-Chloroethyl)-3-(4-methyl-cyclohexyl)-1-nitrosourea
- Urea, N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-N-nitroso-
- CHEMBL12948
- UNII-6YY7T1T567
- MeCCNU
- Lomustine, methyl-
- NSC 95441
- Me-CCNU
- Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-, (Z)-
- Spectrum4_001084
- trans-Methyl CCNU
- Spectrum_001335
- UNII-EGU4CMI14D
- Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-
- Spectrum5_001087
-
-
- Piscine à noyau: InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15)
- La clé Inchi: FVLVBPDQNARYJU-UHFFFAOYSA-N
- Sourire: CC1CCC(CC1)NC(=O)N(CCCl)N=O
Propriétés calculées
- Qualité précise: 247.10894
- Masse isotopique unique: 247.1087545g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 242
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.3
- Surface topologique des pôles: 61.8Ų
Propriétés expérimentales
- Le PSA: 61.77
- Le LogP: log Kow = 3.30
Littérature connexe
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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